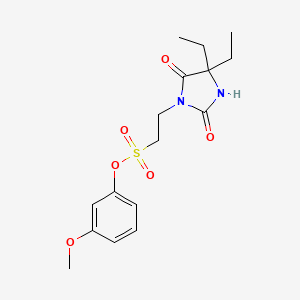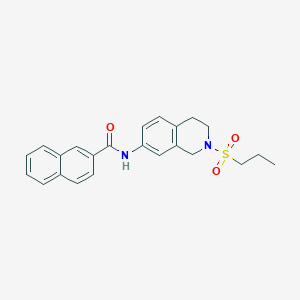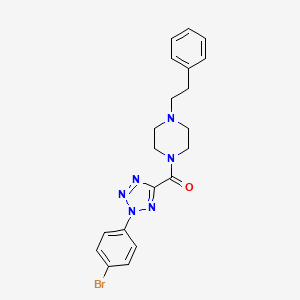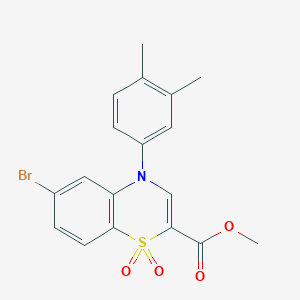
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Derivatives
A significant application of this compound involves its role in the synthesis and pharmacological evaluation of various derivatives. Studies have demonstrated that compounds with structures related to 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate can exhibit properties beneficial for anti-cancer and HIV treatments. For instance, Patel et al. (2013) synthesized derivatives with promising anti-cancer and HIV properties compared to the base compound. These derivatives were thoroughly characterized for their physical properties and evaluated for antimicrobial activity, showcasing the compound's utility in medicinal chemistry (Patel et al., 2013).
Antiproliferative Properties and Cancer Research
The compound's derivatives have also been investigated for their antiproliferative properties, particularly in the context of cancer research. Gagné-Boulet et al. (2021) prepared and biologically evaluated molecules known as phenyl 4‐(dioxoimidazolidin‐1‐yl)benzenesulfonates, revealing that some of these derivatives displayed potent antiproliferative activity in the nanomolar range. Their interaction with the colchicine-binding site, leading to microtubule and cytoskeleton disruption, highlights their potential as antimitotics in cancer treatment (Gagné-Boulet et al., 2021).
Photodynamic Therapy and Photosensitizers
Another intriguing application lies in the compound's role in synthesizing materials for photodynamic therapy. Pişkin et al. (2020) synthesized new derivatives of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These materials exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them highly suitable as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Ionic Liquids and Material Sciences
In material science, derivatives of the compound have been used in the synthesis of protic hydroxylic ionic liquids with varying basicity. Shevchenko et al. (2017) synthesized a compound with two types of nitrogenous centers by reacting butyl glycidyl ether with 1-(3-aminopropyl)imidazole. This synthesized ionic liquid exhibited characteristics like low glass transition temperature and high conductivity, underlining its potential applications in various industrial and technological fields (Shevchenko et al., 2017).
Eigenschaften
IUPAC Name |
(3-methoxyphenyl) 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-4-16(5-2)14(19)18(15(20)17-16)9-10-25(21,22)24-13-8-6-7-12(11-13)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLHQXXBAWUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=CC=CC(=C2)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylpiperidine](/img/structure/B2565745.png)

![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)
![2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2565753.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(methylthio)benzamide](/img/structure/B2565756.png)
